molecular formula C15H10N2O3 B5810196 2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione

2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione

Cat. No.: B5810196
M. Wt: 266.25 g/mol
InChI Key: MKJLVMABAPDWDO-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group attached to an indene-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione typically involves the condensation of 4-hydroxyphenylhydrazine with indene-1,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters of the phenolic hydroxyl group.

Scientific Research Applications

2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ninhydrin: An indene-1,3-dione derivative used as a reagent for detecting amino acids.

    Isatin: A structurally related compound with a wide range of biological activities.

    Indanone: Another indene derivative with applications in organic synthesis and medicinal chemistry.

Uniqueness

2-[(4-Hydroxyphenyl)hydrazinylidene]indene-1,3-dione is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and biological properties. Its ability to form stable metal complexes and participate in redox reactions sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(4-hydroxyphenyl)hydrazinylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-10-7-5-9(6-8-10)16-17-13-14(19)11-3-1-2-4-12(11)15(13)20/h1-8,16,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJLVMABAPDWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=C(C=C3)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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